Superior P2X7 Binding Affinity
JNJ-47965567 demonstrates higher binding affinity for the human P2X7 receptor compared to the widely used antagonists A-438079, AZ-10606120, and Brilliant Blue G (BBG). In radioligand displacement assays using human 1321N1 cell membranes, JNJ-47965567 exhibits a pKi of 7.9 ± 0.07 (Ki ≈ 12.6 nM) [1]. In contrast, A-438079 is reported to have a pIC₅₀ of 6.9 (IC₅₀ ≈ 126 nM) in functional Ca²⁺ influx assays , AZ-10606120 shows an IC₅₀ of ~10 nM in BzATP-induced ethidium uptake assays [2], and BBG is a less potent, non-selective dye with an IC₅₀ in the micromolar range [3]. Direct head-to-head comparison in HEK293 cells stably expressing human P2X7R confirms that JNJ-47965567 achieves greater inhibition of ATP-induced Ca²⁺ responses at lower concentrations than A-438079 and AZ-10606120 [4].
| Evidence Dimension | Human P2X7 receptor binding affinity |
|---|---|
| Target Compound Data | pKi = 7.9 ± 0.07; Ki ≈ 12.6 nM (radioligand displacement) |
| Comparator Or Baseline | A-438079: pIC₅₀ = 6.9, IC₅₀ ≈ 126 nM; AZ-10606120: IC₅₀ ≈ 10 nM; Brilliant Blue G: micromolar potency |
| Quantified Difference | JNJ-47965567 Ki is approximately 10-fold lower (more potent) than A-438079 IC₅₀ and comparable to or slightly more potent than AZ-10606120, with significantly greater potency than BBG. |
| Conditions | Human P2X7R expressed in 1321N1 cell membranes (radioligand displacement) and HEK293 cells (Ca²⁺ flux). |
Why This Matters
Higher affinity translates to greater potency at lower concentrations, reducing off-target effects and enabling more robust target engagement in both in vitro and in vivo studies.
- [1] Bhattacharya A, Wang Q, Ao H, Shoblock JR, Lord B, Aluisio L, Fraser I, Nepomuceno D, Neff RA, Welty N, Lovenberg TW, Bonaventure P, Wickenden AD, Letavic MA. Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: JNJ-47965567. Br J Pharmacol. 2013 Oct;170(3):624-40. View Source
- [2] Michel AD, Chambers LJ, Walter DS. Negative allosteric modulation of the human P2X7 receptor by AZ10606120. J Med Chem. 2009;52:3123-3141. View Source
- [3] Jiang LH, Mackenzie AB, North RA, Surprenant A. Brilliant blue G selectively blocks ATP-gated rat P2X7 receptors. Mol Pharmacol. 2000;58(1):82-88. View Source
- [4] Fischer W, Franke H, Krügel U, Müller H, Dinkel K, Lord B, Letavic MA, Henshall DC, Engel T. Critical Evaluation of P2X7 Receptor Antagonists in Selected Seizure Models. PLoS One. 2016;11(6):e0156468. View Source
